p-(2,2-Dimethoxy-1-methylethyl)toluene
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Overview
Description
p-(2,2-Dimethoxy-1-methylethyl)toluene: is an organic compound with the molecular formula C12H18O2 It is a derivative of toluene, where the methyl group is substituted with a 2,2-dimethoxy-1-methylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of p-(2,2-Dimethoxy-1-methylethyl)toluene typically begins with toluene and 2,2-dimethoxypropane.
Reaction Conditions: The reaction is usually carried out under acidic conditions to facilitate the electrophilic substitution of the methyl group on toluene with the 2,2-dimethoxy-1-methylethyl group.
Catalysts: Common catalysts include Lewis acids such as aluminum chloride or sulfuric acid.
Industrial Production Methods
Scale-Up: Industrial production involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
- p-(2,2-Dimethoxy-1-methylethyl)toluene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like hydroxide ions can be used for nucleophilic substitution.
Major Products
Oxidation: Formation of p-(2,2-dimethoxy-1-methylethyl)benzaldehyde or p-(2,2-dimethoxy-1-methylethyl)benzoic acid.
Reduction: Formation of p-(2,2-dimethoxy-1-methylethyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules:
p-(2,2-Dimethoxy-1-methylethyl)toluene is used as an intermediate in the synthesis of more complex organic molecules.Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology and Medicine
Pharmaceuticals: The compound is investigated for its potential use in the synthesis of pharmaceutical agents.
Biological Studies: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Industry
Material Science:
This compound is used in the production of specialty chemicals and materials with unique properties.Agrochemicals: It is explored for its potential use in the synthesis of agrochemical products.
Mechanism of Action
Mechanism
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways: It can modulate various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
p-(2,2-Dimethoxy-1-methylethyl)benzene: Similar structure but lacks the methyl group on the benzene ring.
p-(2,2-Dimethoxy-1-methylethyl)phenol: Contains a hydroxyl group instead of a methyl group on the benzene ring.
Uniqueness
Chemical Properties:
p-(2,2-Dimethoxy-1-methylethyl)toluene has unique chemical properties due to the presence of both the dimethoxy and methyl groups, which influence its reactivity and interactions.Applications: Its unique structure makes it suitable for specific applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
84878-56-8 |
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Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-(1,1-dimethoxypropan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C12H18O2/c1-9-5-7-11(8-6-9)10(2)12(13-3)14-4/h5-8,10,12H,1-4H3 |
InChI Key |
NHCQQYMXSJZMEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C(OC)OC |
Origin of Product |
United States |
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